molecular formula C18H17NO4S B2696846 3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1356817-53-2

3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B2696846
CAS RN: 1356817-53-2
M. Wt: 343.4
InChI Key: OHZSZVMZQJTAKT-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are widely present in natural products and have attracted much attention due to their interesting biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a key structural feature . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzofuran derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Sulfonamide Applications

Antitumor and Anticancer Properties

  • Sulfonamides, including derivatives of "3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide," have shown significant antitumor activity. Apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, are notable examples of sulfonamides with antitumor properties. These compounds target various cancer-associated enzymes and receptors, highlighting the potential of sulfonamides in cancer therapy (Carta, Scozzafava, & Supuran, 2012).

Broad Biological Activities

  • Sulfonamides exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects. This broad spectrum of activity underscores their importance in drug discovery and pharmaceutical sciences, potentially extending to the derivatives of "this compound" (Gulcin & Taslimi, 2018).

Benzofuran Applications

Versatile Pharmacological Properties

  • Benzofuran derivatives, closely related to "this compound," are fundamental in numerous bioactive heterocycles. They have garnered interest for their broad range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus's presence in synthetic compounds has potent applications in pharmaceuticals, emphasizing its role as pronounced inhibitors against various diseases and conditions (Dawood, 2019).

properties

IUPAC Name

3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-13-15-9-5-6-10-16(15)23-17(13)18(20)19-24(21,22)12-11-14-7-3-2-4-8-14/h2-13,17H,1H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZSZVMZQJTAKT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(OC2=CC=CC=C12)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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